Piroctone olamine

Overview

Description

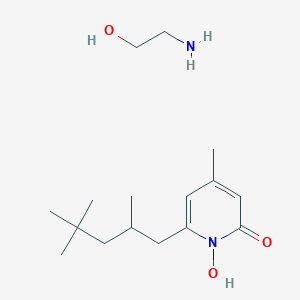

Piroctone Olamine is a pyridone derivative known for its bactericidal effects on gram-positive and gram-negative bacteria and fungicidal effects . It is often used in anti-dandruff shampoo as a replacement for the commonly used compound zinc pyrithione .

Synthesis Analysis

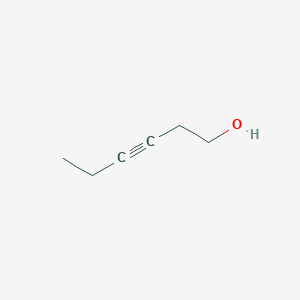

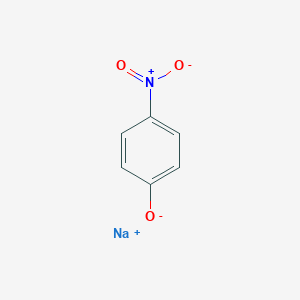

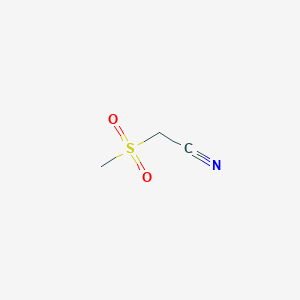

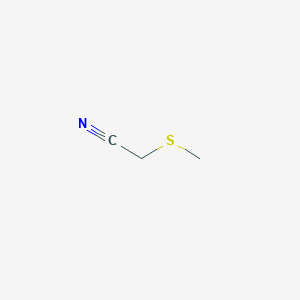

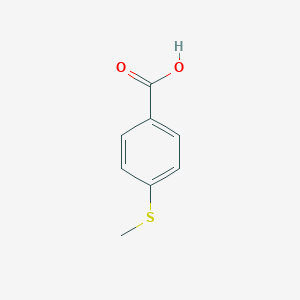

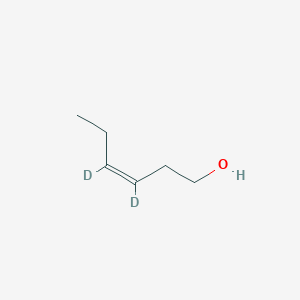

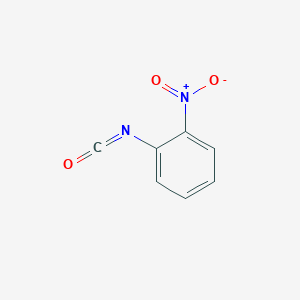

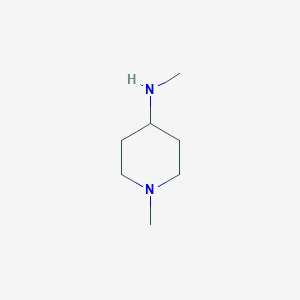

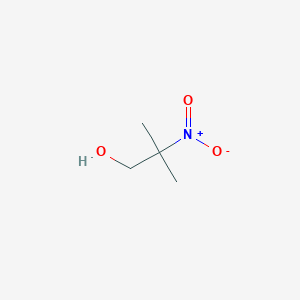

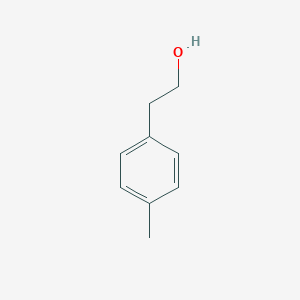

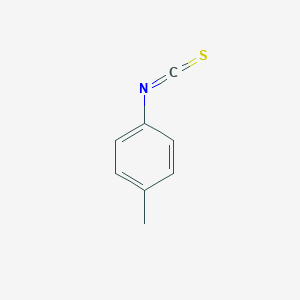

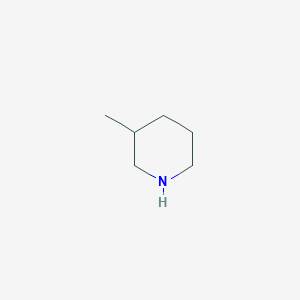

Piroctone Olamine is synthesized by adding an intermediate into a flask, adding ethyl acetate, and carrying out a transesterification and complexation reaction . Another method involves taking 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone as an initiator, sequentially adding hydroxylamine hydrochloride and ethanolamine, and performing a neutralization reaction .Molecular Structure Analysis

The molecular formula of Piroctone Olamine is C16H30N2O3, with an average mass of 298.421 Da .Chemical Reactions Analysis

The synthesis of Piroctone Olamine involves a series of chemical reactions including neutralization, ester exchange, and salt forming reactions . The reaction of monoethanolamine and nitrous acid can produce nitrosamines .Physical And Chemical Properties Analysis

Piroctone Olamine is a solid substance that is slightly soluble in water . It has a molecular weight of 298.42 and is stable if stored as directed .Scientific Research Applications

Piroctone Olamine: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Quality Control: Piroctone olamine is utilized in pharmaceutical quality control, serving as a secondary standard for analytical applications such as pharma release testing, method development, and calibration requirements .

Antimycotic Applications: As a hydroxypyridone antimycotic, piroctone olamine is not fully understood in its mode of action but is commonly used as an antidandruff agent in shampoos and other topical formulations .

Topical Delivery Development: Research focuses on characterizing the physicochemical properties of piroctone olamine for pre-formulation studies, aiming to optimize its delivery when applied topically to the skin .

Dandruff Management: Piroctone olamine is an active ingredient in commercial products for dandruff management, with studies investigating its delivery from various topical preparations to the skin .

Antioxidant Properties for Hair Care: Studies have tested the effectiveness of piroctone olamine as an antioxidant in hair care products, examining its ability to reduce hair shedding when applied to the scalp in shampoo or leave-on product forms .

Mechanism of Action

Target of Action

Piroctone olamine, also known as piroctone ethanolamine, is primarily targeted towards various Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi . Among these, it is particularly known for reducing the proliferation of Pityrosporum ovale (Malassezia furfur) , a unicellular fungus primarily responsible for dandruff production .

Mode of Action

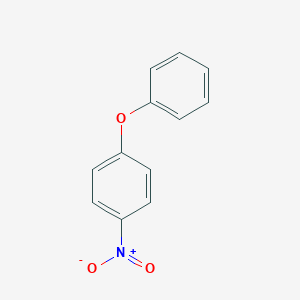

Piroctone olamine works by penetrating the fungal cell wall and leading to the formation of molecular complexes with iron . This interaction results in the inhibition of fungal energy metabolism . It is structurally similar to ciclopirox and pyrithione, containing a substituted pyridine (pyridinone) group which inhibits ergosterol synthesis .

Biochemical Pathways

It is known that the compound’s interaction with iron disrupts the energy metabolism of the fungus, leading to its death . The inhibition of ergosterol synthesis, a crucial component of the fungal cell wall, is also a significant aspect of its antifungal action .

Pharmacokinetics

It is known that the compound is used in combination with other substances as part of shampoo formulations .

Result of Action

The primary result of piroctone olamine’s action is the reduction of dandruff and the provision of hair conditioning advantages . It is also known for its anti-inflammatory, antibacterial, and antifungal properties . Some studies have shown this active ingredient’s ability to promote hair growth, making it ideal for individuals prone to alopecia .

Action Environment

Piroctone olamine is sensitive to UV light and can decompose depending on the degree of irradiation . It should be stored in its original container at room temperature, protected from moisture and light . It is often used in anti-dandruff shampoo as a replacement for the commonly used compound zinc pyrithione . The maximum permitted concentration is 1% in rinse-off products and 0.5% in other products .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSZTGGZJQFALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piroctone olamine | |

CAS RN |

68890-66-4 | |

| Record name | Piroctone olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68890-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroctone olamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 141-43-5 and 50650-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROCTONE OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)